Methyl 2-amino-4-iodo-6-methylbenzoate

Description

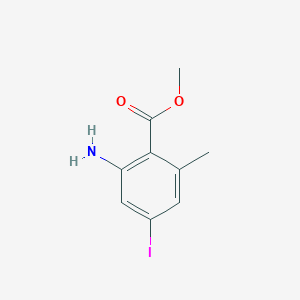

Methyl 2-amino-4-iodo-6-methylbenzoate is a substituted benzoate ester featuring an amino group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 6-position of the aromatic ring. This compound is structurally related to ethyl 2-amino-4-iodo-6-methylbenzoate (CAS: 2091788-22-4), differing only in the ester group (methyl vs. ethyl) .

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

methyl 2-amino-4-iodo-6-methylbenzoate |

InChI |

InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

MQGLKODSHUTUOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-iodo-6-methylbenzoate typically involves the iodination of methyl 2-amino-6-methylbenzoate. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-iodo-6-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azido, cyano, or other substituted derivatives.

Oxidation Reactions: Products include nitro or nitroso compounds.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-4-iodo-6-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-iodo-6-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding events. The amino group can form hydrogen bonds, further affecting its interactions with biological targets.

Comparison with Similar Compounds

Ethyl 2-amino-4-iodo-6-methylbenzoate

- Structural Differences : The ethyl ester analog replaces the methyl ester group with an ethyl chain, increasing its molecular weight to 305.11 g/mol (vs. ~291.10 g/mol for the methyl variant) .

- However, this may reduce solubility in polar solvents compared to the methyl ester.

- Applications : Both compounds are likely used in organic synthesis or as intermediates, though the methyl ester’s smaller size could favor crystallographic studies due to lower steric hindrance.

Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron Methyl Ester)

- Structural Differences: Sulfonylurea herbicides like metsulfuron methyl ester feature a triazine ring and sulfonyl group instead of amino and iodo substituents .

- Functional Contrast: The target compound’s amino and iodo groups suggest divergent reactivity. Sulfonylureas inhibit plant acetolactate synthase, whereas the target’s electron-rich aromatic system may facilitate electrophilic substitution or metal coordination .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Differences: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are polycyclic and significantly larger than the target benzoate .

- Applications: Diterpenoid esters are resin components with roles in plant defense, while the target compound’s simpler structure may suit small-molecule synthesis or pharmaceutical intermediates.

- Analytical Signatures: Gas chromatography (GC) traces for diterpenoid esters show distinct retention times due to higher molecular weights, whereas the target compound’s iodine atom could provide a unique mass spectrometry (MS) fragmentation pattern .

Methyl Salicylate

- Structural Differences: Methyl salicylate lacks amino and iodo groups, instead possessing a hydroxyl group at the 2-position and a methoxy group at the 1-position .

- Physicochemical Properties: Methyl salicylate (MW: 152.15 g/mol) is less polar and volatile than the target compound. The iodine and amino groups in the latter increase density, boiling point, and solubility in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.